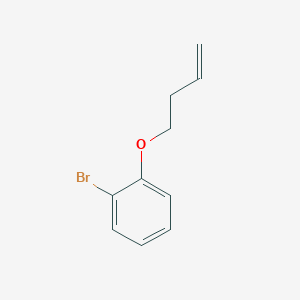

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

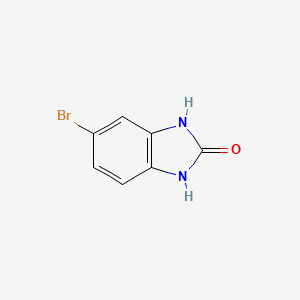

The compound 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives are of significant interest due to their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the condensation of benzotriazole with various reagents. For instance, novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized by condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . Another example includes the synthesis of 1-benzyl-5-amino-1H-tetrazole, which was characterized by various spectroscopic methods . These synthetic routes highlight the versatility of benzotriazole as a building block for creating a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of 1-benzyl-5-amino-1H-tetrazole was elucidated using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds that contribute to the stability of the structure . Similarly, the electronic structures of 1H-benzotriazole and its derivatives have been investigated using photoelectron spectroscopy and quantum chemical methods, providing insights into the conformational properties and interactions of these molecules .

Chemical Reactions Analysis

Benzotriazole derivatives can undergo a range of chemical reactions, leading to the formation of various heterocyclic compounds. For instance, cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones resulted in the formation of novel 1,4-benzothiazepines and 1,4-benzoxazepines . Additionally, the reactivity of 1-(isocyanomethyloxy)benzotriazole towards aldehydes and acid chlorides has been explored, leading to the synthesis of new oxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure. For example, the crystal structure of 1-benzyl-1H-benzotriazole 3-oxide and 1-hydroxy-1H-benzotriazole revealed weak intermolecular interactions that play a role in the stability of the compound . The study of 1H-benzotriazole and 4-hydroxybenzoic acid showed that the crystal structure is stabilized by a network of weak intermolecular interactions . These interactions are crucial for understanding the properties of these compounds and their potential applications.

Wissenschaftliche Forschungsanwendungen

Biotransformation in Wastewater Treatment

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is part of the benzotriazole family, used as corrosion inhibitors. In wastewater treatment, their biotransformation and degradation pathways are significant. A study found the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, identifying various transformation products and suggesting aromatic monohydroxylation as a predominant step in the biotransformation of 1H-benzotriazole (Huntscha et al., 2014).

Antiviral Activity

Derivatives of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole have been studied for their antiviral activity. For instance, N-alkyl derivatives were synthesized and showed inhibitory activity against hepatitis C virus (HCV) helicase (Bretner et al., 2005).

Antibacterial and Anticonvulsant Properties

Novel benzotriazole derivatives have shown antibacterial and anticonvulsant activities. Certain synthesized compounds exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans (Rajasekaran et al., 2006).

Environmental Persistence and Degradation

Understanding the environmental impact of benzotriazoles, including their persistence and degradation mechanisms, is crucial. Studies have examined the degradation efficiency of 1H-benzotriazole in various conditions, highlighting its partial resistance to traditional wastewater treatment processes and the need for more effective removal methods (Ye et al., 2018).

Chemical Synthesis and Reactivity

Benzotriazole derivatives are important in chemical synthesis. For example, 1-(Azidomethyl)benzotriazole reacts with alkynes to produce isomeric 1,2,3-triazoles, showing the versatility of benzotriazoles in organic synthesis (Katritzky et al., 1996).

Antifungal Activity

The study of benzotriazole derivatives also extends to their antifungal properties. Some derivatives have been evaluated for their activity against fungal species, highlighting the potential for developing new antifungal drugs (Khabnadideh et al., 2012).

Occurrence in the Environment

The widespread use of benzotriazoles in various products has led to their occurrence in the environment, including sediments and sewage sludge. Their environmental presence and potential estrogenic activity are areas of concern (Zhang et al., 2011).

Drug Development

Benzotriazole-based compounds have been explored for their medicinal applications, including as anticancer, antifungal, antibacterial, and antiviral agents, highlighting their potential in drug development (Ren et al., 2014).

Eigenschaften

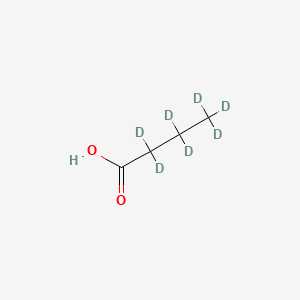

IUPAC Name |

1-benzyl-4,5,6,7-tetrahydrobenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-3,6-7H,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDEDRQHWMSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=NN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)

![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)

![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)